Naminidil

Description

Properties

IUPAC Name |

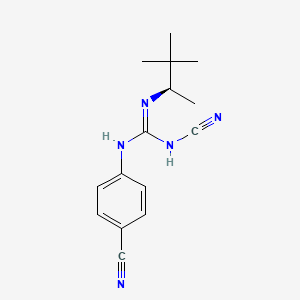

1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYDRGZVXVVZQC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176552 | |

| Record name | Naminidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220641-11-2 | |

| Record name | Naminidil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220641112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naminidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAMINIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K50VT05OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naminidil's Mechanism of Action in Hair Follicle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naminidil, a structural analogue of minoxidil, is a novel topical agent for the treatment of hair loss. While direct, in-depth research on this compound's specific molecular interactions within hair follicle cells is emerging, its mechanism of action is widely understood to parallel that of minoxidil. This technical guide synthesizes the current understanding of the cellular and molecular pathways influenced by this class of compounds in the context of hair follicle biology. The primary mechanisms include the opening of ATP-sensitive potassium channels, upregulation of key growth factors such as Vascular Endothelial Growth Factor (VEGF), and modulation of critical signaling pathways like Wnt/β-catenin, all of which collectively contribute to the prolongation of the anagen phase of the hair cycle and the promotion of hair growth. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of the key signaling cascades to support further research and development in this area.

Introduction

Hair loss, particularly androgenetic alopecia, is a widespread condition with significant psychosocial impact. This compound has emerged as a promising therapeutic agent, demonstrating clinical efficacy in promoting hair growth. Structurally similar to minoxidil, this compound is reported to have a lower molecular weight, which may enhance its scalp penetration and bioavailability[1][2][3]. Understanding the precise mechanism of action of this compound at the cellular level is crucial for optimizing its therapeutic potential and developing next-generation treatments for alopecia. This guide provides a detailed exploration of the molecular pathways this compound is presumed to modulate within the complex microenvironment of the hair follicle, with a primary focus on dermal papilla cells (DPCs) and other key follicular cell types.

Core Mechanisms of Action

The hair growth-promoting effects of this compound are believed to be multifactorial, involving a combination of vascular and cellular signaling events.

Potassium Channel Opening and Vasodilation

A primary proposed mechanism is the opening of ATP-sensitive potassium (KATP) channels in the cell membranes of vascular smooth muscle and hair follicle cells[4][5]. The active metabolite, this compound sulfate, is thought to be responsible for this action. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes vasodilation of peripheral blood vessels. This increased blood flow to the dermal papilla, the signaling center of the hair follicle, is thought to enhance the delivery of oxygen, nutrients, and growth factors, thereby supporting robust hair growth. While direct evidence for this compound's effect on specific KATP channel subunits in hair follicles is pending, studies on minoxidil have identified the presence of Kir6.1/SUR2B channels in human dermal papilla cells, which are sensitive to this class of drugs.

Upregulation of Vascular Endothelial Growth Factor (VEGF)

This compound is hypothesized to stimulate the production and secretion of Vascular Endothelial Growth Factor (VEGF) from dermal papilla cells and surrounding keratinocytes. VEGF is a potent angiogenic factor that plays a critical role in the development and maintenance of the perifollicular vascular network, which is essential for the active growth (anagen) phase of the hair cycle. The induction of VEGF by minoxidil has been shown to be mediated, at least in part, through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis and cycling. Activation of this pathway in dermal papilla cells is essential for maintaining the anagen phase. Minoxidil has been demonstrated to activate the Wnt/β-catenin pathway, leading to the nuclear translocation of β-catenin and the subsequent transcription of downstream target genes that promote cell proliferation and differentiation. This action is considered a key mechanism for the anagen-prolonging effect of this class of molecules.

Activation of Pro-survival Signaling Pathways

In addition to the Wnt/β-catenin pathway, minoxidil has been shown to activate other pro-survival signaling cascades within dermal papilla cells, notably the ERK (extracellular signal-regulated kinase) and Akt pathways. Activation of these pathways promotes cell proliferation and inhibits apoptosis, thereby increasing the viability and functional longevity of dermal papilla cells, which are crucial for sustaining hair growth.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on minoxidil, which is expected to be comparable to this compound's effects.

Table 1: Effect of Minoxidil on VEGF Expression in Human Dermal Papilla Cells (DPCs)

| Minoxidil Concentration (µM) | VEGF mRNA Expression (Fold Increase vs. Control) | Reference |

| 0.2 | Dose-dependent increase | |

| 2 | Dose-dependent increase | |

| 6 | Dose-dependent increase | |

| 12 | Dose-dependent increase | |

| 24 | ~6 |

Table 2: Effect of Minoxidil on Dermal Papilla Cell Signaling and Survival

| Parameter | Minoxidil Concentration (µM) | Effect | Reference |

| ERK Phosphorylation | 0.1 | 287% increase | |

| 1.0 | 351% increase | ||

| Akt Phosphorylation | 0.1 | 168% increase | |

| 1.0 | 257% increase | ||

| Bcl-2 Expression | 1.0 | >150% increase | |

| Bax Expression | 1.0 | >50% decrease |

Table 3: Clinical Efficacy of Topical Minoxidil in Androgenetic Alopecia

| Treatment Group | Duration | Change in Total Hair Count (hairs/cm²) | Reference |

| 2% Minoxidil | 32 weeks | +29.9% | |

| Placebo | 32 weeks | -2.6% | |

| 5% Minoxidil | 48 weeks | Significant increase vs. 2% and placebo | |

| 2% Minoxidil | 48 weeks | Significant increase vs. placebo |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the mechanism of action of compounds like this compound on hair follicle cells.

Human Dermal Papilla Cell (DPC) Culture and Drug Treatment

-

Isolation and Culture: DPCs are isolated from human scalp skin biopsies. Hair follicles are microdissected, and the dermal papillae are explanted onto collagen-coated culture dishes. Cells are maintained in DMEM supplemented with 10-20% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 37°C in a 5% CO2 humidified incubator.

-

Drug Treatment: For experiments, DPCs are seeded at a density of 1-5 x 10^4 cells/cm². Once they reach 70-80% confluency, the growth medium is replaced with a low-serum medium (0.5-2% FBS) for 12-24 hours to synchronize the cells. This compound (or a control vehicle, typically DMSO) is then added to the medium at the desired concentrations for the specified duration of the experiment.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated and control DPCs using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

qRT-PCR: The reaction is performed in a real-time PCR system using a SYBR Green-based master mix. Gene-specific primers for target genes (e.g., VEGF, AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blotting for Protein Expression and Signaling Pathway Activation

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, β-catenin, GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the relative protein expression levels.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound's proposed signaling pathways in dermal papilla cells.

Experimental Workflow

Caption: Workflow for in vitro analysis of this compound's effects on DPCs.

Conclusion

The mechanism of action of this compound in hair follicle cells is multifaceted, primarily revolving around its role as a potassium channel opener, a stimulator of VEGF production, and a modulator of key signaling pathways including Wnt/β-catenin, ERK, and Akt. While much of the current understanding is extrapolated from extensive research on its structural analog, minoxidil, the available evidence strongly suggests that this compound promotes hair growth by prolonging the anagen phase and enhancing the viability of dermal papilla cells. Further research is warranted to elucidate the specific molecular targets and quantitative effects of this compound, which will aid in the development of more effective and targeted therapies for alopecia. This guide provides a foundational framework for such future investigations.

References

Naminidil: A Technical Overview of an ATP-Sensitive Potassium Channel Opener for Androgenetic Alopecia

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Naminidil (BMS-234303) is an investigational compound that was under development by Bristol-Myers Squibb for the treatment of androgenetic alopecia. Its development was discontinued, and the results of its clinical trials have not been publicly released.[1] Consequently, there is a significant lack of publicly available quantitative data regarding its specific efficacy and potency. This guide provides a comprehensive overview of its presumed mechanism of action based on its classification as an ATP-sensitive potassium channel (K-ATP) opener and outlines the standard experimental protocols used to characterize such compounds.

Introduction

This compound is a guanidine derivative that was investigated as a topical treatment for androgenetic alopecia.[1] It is classified as an ATP-sensitive potassium (K-ATP) channel opener, a class of drugs known for their vasodilator properties.[1] The therapeutic hypothesis for this compound in hair growth is analogous to that of minoxidil, another well-known K-ATP channel opener, which is believed to stimulate hair follicles and prolong the anagen (growth) phase of the hair cycle.[2][3]

Chemical Properties

This compound is structurally distinct from minoxidil, belonging to the cyanoguanidine class of compounds.

| Property | Value |

| IUPAC Name | 1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine |

| Molecular Formula | C15H19N5 |

| Molar Mass | 269.352 g/mol |

| Developmental Code | BMS-234303 |

Mechanism of Action: ATP-Sensitive Potassium Channel Activation

The primary mechanism of action for this compound is the opening of ATP-sensitive potassium (K-ATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability.

K-ATP Channel Structure and Function in the Hair Follicle

K-ATP channels are hetero-octameric protein complexes composed of two types of subunits: a pore-forming inwardly rectifying potassium channel (Kir6.x) subunit and a regulatory sulfonylurea receptor (SUR) subunit. In human hair follicles, two distinct types of K-ATP channels have been identified:

-

Kir6.1/SUR2B: Located in the dermal papilla and dermal sheath. This is the likely target for hair growth-promoting K-ATP channel openers like minoxidil.

-

Kir6.2/SUR1: Found in the epithelial matrix of the hair bulb.

Opening of the Kir6.1/SUR2B channels in the dermal papilla is hypothesized to lead to membrane hyperpolarization. This event is thought to trigger a cascade of downstream signaling events, including vasodilation of the surrounding microvasculature, increased nutrient supply, and potentially the upregulation of growth factors that stimulate hair follicle proliferation and prolong the anagen phase.

Figure 1: Proposed signaling pathway for this compound in hair follicle dermal papilla cells.

Quantitative Data (Hypothetical)

As specific data for this compound is unavailable, the following tables illustrate how quantitative data for a K-ATP channel opener would be presented.

In Vitro Potency

This table would summarize the potency of this compound in opening K-ATP channels, typically determined through electrophysiological studies.

| Assay | Cell Type | Channel Subtype | EC50 (µM) |

| Whole-Cell Patch Clamp | Human Dermal Papilla Cells | Kir6.1/SUR2B | [Data Not Available] |

| Single-Channel Patch Clamp | Recombinant HEK293 cells | Kir6.1/SUR2B | [Data Not Available] |

EC50: Half-maximal effective concentration.

In Vitro Efficacy in Hair Follicle Growth

This table would present the efficacy of this compound in promoting hair growth in an ex vivo model.

| Assay | Concentration (µM) | Mean Hair Shaft Elongation (mm/day) | % Increase vs. Control |

| Hair Follicle Organ Culture | 1 | [Data Not Available] | [Data Not Available] |

| 10 | [Data Not Available] | [Data Not Available] | |

| 100 | [Data Not Available] | [Data Not Available] | |

| Minoxidil (10 µM) | [Positive Control Data] | [Positive Control Data] | |

| Vehicle Control | [Baseline Data] | 0% |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize this compound.

Electrophysiological Analysis of K-ATP Channel Activity

This protocol is designed to measure the effect of this compound on K-ATP channel currents in isolated cells.

Objective: To determine the potency and selectivity of this compound for K-ATP channel subtypes.

Methodology: Whole-Cell Patch Clamp

-

Cell Culture: Human dermal papilla cells or a cell line stably expressing Kir6.1/SUR2B (e.g., HEK293) are cultured on glass coverslips.

-

Electrophysiology Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution.

-

Pipette Solution: The patch pipette is filled with an internal solution containing a low concentration of ATP (to allow for channel opening) and other necessary ions.

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow for electrical access to the entire cell.

-

Data Acquisition: The cell is held at a specific membrane potential, and voltage steps are applied to elicit ion channel currents.

-

Compound Application: this compound is applied at various concentrations via the perfusion system. The resulting changes in outward K+ current are recorded.

-

Data Analysis: Dose-response curves are generated by plotting the increase in current against the concentration of this compound to calculate the EC50 value.

Figure 2: Experimental workflow for whole-cell patch clamp analysis of this compound.

In Vitro Hair Follicle Organ Culture Assay

This assay assesses the direct effect of a compound on hair growth using isolated human hair follicles.

Objective: To measure the effect of this compound on the elongation of human hair shafts in an ex vivo setting.

Methodology:

-

Follicle Isolation: Anagen hair follicles are micro-dissected from human scalp skin samples.

-

Culture: Individual follicles are placed in 24-well plates containing Williams' E medium supplemented with insulin, hydrocortisone, and L-glutamine.

-

Treatment: this compound, a vehicle control, and a positive control (e.g., minoxidil) are added to the culture medium at various concentrations.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period of 7-10 days.

-

Measurement: The length of the hair shaft is measured daily using a calibrated microscope and imaging software.

-

Data Analysis: The mean daily growth rate and the total elongation over the culture period are calculated for each treatment group and compared to the vehicle control.

Logical Relationships and Subtype Targeting

The effectiveness of a K-ATP channel opener for hair growth is dependent on its ability to selectively target the appropriate channel subtype within the hair follicle.

Figure 3: Logical relationship of this compound targeting K-ATP channel subtypes in the hair follicle.

Conclusion

This compound is a K-ATP channel opener that was developed for the treatment of androgenetic alopecia. Although its clinical development was halted and specific data remains scarce, its proposed mechanism of action via the opening of Kir6.1/SUR2B channels in the dermal papilla provides a strong rationale for its potential effects on hair growth. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to fully characterize the pharmacological profile of this compound or any novel compound targeting this pathway for the treatment of hair loss. Further research into selective openers of hair follicle K-ATP channels remains a promising avenue for the development of new therapeutics for androgenetic alopecia.

References

The Pharmacological Profile of Naminidil (Pyrrolidinyl Diaminopyrimidine Oxide): A Technical Guide

Disclaimer: The compound commonly referred to as "Naminidil" is identified in chemical and cosmetic literature as Pyrrolidinyl Diaminopyrimidine Oxide (PDAO) , also known under trade names such as Kopyrrol and Triaminodil. Due to a scarcity of publicly available, peer-reviewed pharmacological data for PDAO, this guide leverages extensive data from its structural and functional analogue, Minoxidil , to provide a detailed technical overview. This approach is taken to meet the in-depth requirements of this guide for researchers, scientists, and drug development professionals. All data and protocols pertaining to Minoxidil are explicitly identified as such.

Introduction

Pyrrolidinyl Diaminopyrimidine Oxide (PDAO) is a cosmetic ingredient recognized for its role in hair care formulations designed to address hair loss. Structurally, it is a close analogue of Minoxidil, a well-established pharmaceutical agent for the treatment of androgenetic alopecia. Like Minoxidil, PDAO is believed to stimulate hair growth through a multifactorial mechanism of action centered on the health and activity of the hair follicle. This document provides a comprehensive summary of the known pharmacological properties of PDAO and detailed experimental data and protocols for its analogue, Minoxidil, to serve as a technical reference for research and development.

Mechanism of Action

The primary mechanism of action for PDAO, as suggested by cosmetic ingredient literature, is its function as a potassium channel opener, which it shares with Minoxidil. This activity is believed to be central to its effects on the hair follicle.

Key Proposed Mechanisms for Pyrrolidinyl Diaminopyrimidine Oxide:

-

Potassium Channel Opening: PDAO is proposed to open potassium channels in the cell membranes of hair follicles. This leads to hyperpolarization, which may promote vasodilation and increase the supply of blood, oxygen, and nutrients to the hair follicle.

-

Stimulation of Dermal Papilla Cells (DPCs): It is reported to enhance the proliferation and activity of DPCs, which are crucial for regulating the hair growth cycle.

-

Prolongation of Anagen Phase: By nourishing and stimulating the hair follicle, PDAO is thought to extend the anagen (growth) phase of the hair cycle.

-

Wnt/β-catenin Pathway Modulation: Some evidence suggests the involvement of the Wnt/β-catenin signaling pathway, which is critical for hair follicle development and regeneration.[1]

-

Mitochondrial Function and Extracellular Matrix: PDAO may also enhance mitochondrial function within follicular cells and modulate the extracellular matrix to support follicle anchoring.[1]

Established Mechanisms for Minoxidil (as a proxy)

Minoxidil's effects on hair follicles are mediated by its sulfated metabolite, minoxidil sulfate. Its mechanisms include:

-

ATP-sensitive Potassium Channel (K-ATP) Opening: Minoxidil sulfate opens K-ATP channels in vascular smooth muscle cells and potentially in hair follicles, leading to vasodilation.[2]

-

Upregulation of Vascular Endothelial Growth Factor (VEGF): Minoxidil stimulates the production of VEGF, promoting vascularization around the hair follicle.

-

Proliferation and Anti-Apoptosis of Dermal Papilla Cells (DPCs): It stimulates the proliferation of DPCs and prevents apoptosis (cell death) by activating the ERK and Akt signaling pathways and increasing the Bcl-2/Bax ratio.

-

Activation of Wnt/β-catenin Pathway: Minoxidil has been shown to activate the β-catenin pathway, a key regulator of hair follicle growth and cycling.

Pharmacodynamics and Pharmacokinetics

Detailed pharmacodynamic and pharmacokinetic data for Pyrrolidinyl Diaminopyrimidine Oxide are not available in the public domain. The following tables summarize the established data for Minoxidil to serve as a reference.

Pharmacodynamics of Minoxidil

| Parameter | Description | Value / Effect | Reference |

| Mechanism of Action | Opening of ATP-sensitive potassium channels. | Leads to vasodilation and is believed to stimulate hair follicles. | |

| Effect on DPC | Proliferation and anti-apoptotic effects on human Dermal Papilla Cells. | - Increased ERK phosphorylation: 287% at 0.1 µM, 351% at 1.0 µM.- Increased Akt phosphorylation: 168% at 0.1 µM, 257% at 1.0 µM.- Increased Bcl-2, Decreased Bax. | |

| MitoK-ATP Channel EC50 | The half maximal effective concentration for activating mitochondrial ATP-sensitive potassium channels in guinea-pig ventricular myocytes. | 7.3 µM | |

| SarcK-ATP Channel EC50 | The half maximal effective concentration for activating sarcolemmal ATP-sensitive potassium channels in guinea-pig ventricular myocytes. | 182.6 µM |

Pharmacokinetics of Minoxidil

| Parameter | Oral Administration | Topical Administration | Reference |

| Absorption | ≥90% from the GI tract. | ~1.4% through the skin. | |

| Metabolism | Primarily hepatic, via glucuronidation. Metabolized by sulfotransferase to the active form, minoxidil sulfate. | Metabolized by follicular sulfotransferase to minoxidil sulfate. | |

| Protein Binding | Does not bind to plasma proteins. | Not applicable. | |

| Half-life | ~4.2 hours. | Not well-defined due to slow release from the skin. | |

| Excretion | Primarily renal. | Systemically absorbed drug is excreted renally. |

Signaling Pathways

The signaling pathways modulated by Pyrrolidinyl Diaminopyrimidine Oxide are believed to be similar to those of Minoxidil, focusing on cell survival and proliferation within the hair follicle.

Proposed PDAO/Minoxidil Signaling Pathway in Dermal Papilla Cells

Key Experimental Protocols (Based on Minoxidil Studies)

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of Minoxidil, which can be adapted for the study of PDAO.

Dermal Papilla Cell (DPC) Proliferation Assay (MTT Assay)

This protocol is based on methodologies described for evaluating the effect of Minoxidil on DPC proliferation.

Objective: To quantify the effect of a test compound on the proliferation of cultured human Dermal Papilla Cells.

Methodology:

-

Cell Culture:

-

Human DPCs are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed DPCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Starve the cells in serum-free medium for 24 hours to synchronize the cell cycle.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1 µM, 1.0 µM, 10 µM) or vehicle control for a specified period (e.g., 24, 48, or 72 hours). Minoxidil can be used as a positive control.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Western Blot Analysis of Signaling Proteins

This protocol is for assessing the expression and phosphorylation of proteins in the ERK and Akt pathways, as described in studies with Minoxidil.

Objective: To determine the effect of a test compound on the expression and activation of key signaling proteins (e.g., ERK, Akt, Bcl-2, Bax) in DPCs.

Methodology:

-

Cell Treatment and Lysis:

-

Culture and treat DPCs with the test compound as described in the proliferation assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Hair Follicle Organ Culture Assay

This protocol is based on methods used to study the direct effects of compounds on hair follicle growth ex vivo.

Objective: To measure the effect of a test compound on the elongation of isolated hair follicles.

Methodology:

-

Follicle Isolation:

-

Microdissect anagen VI hair follicles from human scalp skin samples or vibrissae follicles from mice.

-

Isolate follicles under a dissecting microscope in a sterile environment.

-

-

Culture:

-

Place individual follicles in a 24-well plate containing Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

Add the test compound at various concentrations to the culture medium.

-

Culture the follicles at 37°C in a 5% CO2 incubator.

-

-

Measurement:

-

Measure the length of the hair shaft from the base of the hair bulb at day 0.

-

Re-measure the hair shaft length at regular intervals (e.g., every 24 hours) for the duration of the experiment (e.g., 7-10 days) using a calibrated microscope eyepiece or imaging software.

-

-

Data Analysis:

-

Calculate the change in hair shaft length over time for each treatment group and compare it to the vehicle control.

-

Conclusion

Pyrrolidinyl Diaminopyrimidine Oxide ("this compound") is a promising cosmetic ingredient for hair growth, with a proposed mechanism of action that closely mirrors that of the well-characterized drug, Minoxidil. While specific, quantitative pharmacological data for PDAO remains limited in the public domain, the extensive research on Minoxidil provides a robust framework for understanding its potential biological activities and for designing future research. The primary proposed mechanisms, including potassium channel opening and the stimulation of dermal papilla cells, position PDAO as a significant compound in the development of advanced hair care formulations. Further peer-reviewed studies are necessary to fully elucidate its detailed pharmacological profile and substantiate its efficacy with quantitative data.

References

Naminidil's Effect on Vascular Smooth Muscle: An In-depth Technical Guide

Disclaimer: The query specified "Naminidil"; however, publicly available scientific literature on this compound's effects on vascular smooth muscle is scarce. This compound (BMS-234303) was an investigational drug, and its development was discontinued.[1] It is structurally distinct from Minoxidil, though both are classified as ATP-sensitive potassium channel openers with vasodilator activity.[1] Given the limited data on this compound, this guide will focus on the extensively researched and clinically relevant compound, Minoxidil , to provide a comprehensive overview of the effects of this class of drugs on vascular smooth muscle, in line with the detailed technical requirements of the original request.

Core Mechanism of Action: Vasodilation via K-ATP Channel Opening

Minoxidil, and by extension its class of drugs, exerts its primary effect on vascular smooth muscle cells (VSMCs) by acting as an opener of ATP-sensitive potassium channels (K-ATP channels).[2][3] The antihypertensive activity is attributed to its sulfated metabolite, minoxidil sulfate.[3] The opening of these channels in the plasma membrane of VSMCs leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, and consequently, vasodilation. This action is more pronounced in arterioles than in veins.

Quantitative Data on Minoxidil's Effects

The following tables summarize the quantitative data extracted from various studies on the effects of Minoxidil on vascular smooth muscle.

Table 1: Inhibition of Vascular Smooth Muscle Cell Migration and Proliferation

| Parameter | Drug Concentration | Effect | Tissue/Cell Type | Reference |

| Inhibition of SMC Migration | 0.01 mg/ml | 13.5% (p < 0.05) | Cultured Rat Aortic Smooth Muscle Cells | |

| 0.05 mg/ml | 16.8% (p < 0.01) | |||

| 0.25 mg/ml | 40.4% (p < 0.001) | |||

| 1.25 mg/ml | 65.8% (p < 0.001) | |||

| Cell Cycle Arrest | 0.8 mg/ml | Increase in G1 phase (p < 0.05), Decrease in S phase (p < 0.001) | Cultured Rat Aortic Smooth Muscle Cells | |

| Reduction of Neointimal Mass | 120 mg/L (in vivo) | 31.7% | Rat Carotid Artery | |

| 200 mg/L (in vivo) | 42.3% | Rat Carotid Artery |

Table 2: Vasorelaxant Effects of Minoxidil Sulfate

| Parameter | Drug Concentration | Effect | Tissue/Cell Type | Reference |

| Relaxation of Norepinephrine-induced Contraction | 5 x 10-6 M | Effective relaxation | Isolated Rabbit Superior Mesenteric Artery | |

| Effect on K+-induced Contraction | 5 x 10-6 M | No relaxation of 80 mM K+-induced contraction | Isolated Rabbit Superior Mesenteric Artery | |

| Inhibition of Norepinephrine-stimulated 45Ca influx | Not specified | Inhibition | Isolated Rabbit Superior Mesenteric Artery |

Table 3: Effects on Extracellular Matrix Synthesis

| Parameter | Drug Concentration | Duration | Effect | Tissue/Cell Type | Reference |

| Stimulation of Elastin Synthesis | 1 mM | 48 h | Fourfold maximum stimulation | Aortic Smooth Muscle Cells |

Experimental Protocols

In Vitro Inhibition of Smooth Muscle Cell (SMC) Migration (Boyden Chamber Assay)

-

Objective: To quantify the effect of Minoxidil on the migration of vascular smooth muscle cells.

-

Apparatus: Boyden chamber with a type I collagen-coated membrane.

-

Cells: Cultured rat aortic smooth muscle cells.

-

Procedure:

-

SMCs are seeded in the upper chamber of the Boyden apparatus.

-

The lower chamber contains a chemoattractant.

-

Minoxidil is added to the upper chamber at various concentrations (e.g., 0.01, 0.05, 0.25, 1.25 mg/ml).

-

The chamber is incubated to allow cell migration through the collagen membrane.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

The percentage of inhibition is calculated by comparing the number of migrated cells in the presence and absence of Minoxidil.

-

Ex Vivo Vasorelaxation Studies (Wire Myograph)

-

Objective: To assess the vasorelaxant effect of Minoxidil sulfate on isolated arterial rings.

-

Tissue: Rabbit superior mesenteric artery.

-

Procedure:

-

The artery is dissected and cut into rings.

-

The rings are mounted in a wire myograph containing a physiological salt solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.

-

The rings are pre-contracted with a vasoconstrictor, such as norepinephrine (e.g., 5 x 10-6 M).

-

Once a stable contraction is achieved, cumulative concentrations of Minoxidil sulfate are added to the bath.

-

The isometric tension of the arterial rings is recorded to measure the degree of relaxation.

-

To investigate the mechanism, the experiment can be repeated in the presence of specific inhibitors, such as the K-ATP channel blocker glibenclamide or high concentrations of extracellular potassium.

-

Signaling Pathways

The primary signaling pathway for Minoxidil's vasodilatory effect is the activation of ATP-sensitive potassium channels. However, other pathways are also implicated in its broader effects on vascular smooth muscle.

K-ATP Channel-Mediated Vasodilation

Caption: Minoxidil's primary vasodilatory signaling pathway.

Inhibition of VSMC Proliferation and Migration

Caption: Minoxidil's inhibitory effect on VSMC proliferation and migration.

Experimental Workflow Example

References

The Chemical Synthesis and Purification of Naminidil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Naminidil (BMS-234303) is an investigational drug for which detailed, publicly available synthesis and purification protocols are scarce due to its discontinued development. This guide provides a comprehensive overview based on the known chemical structure of this compound, general principles of guanidine synthesis, and purification techniques common in pharmaceutical development. The experimental protocols and quantitative data presented are illustrative and intended to serve as a technical starting point for research and development.

Introduction

This compound, with the IUPAC name 1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine, is a potent ATP-sensitive potassium channel (K-ATP) opener that was investigated for the treatment of androgenic alopecia.[1] As a vasodilator, its mechanism of action is linked to the opening of potassium channels in vascular smooth muscle, leading to hyperpolarization and relaxation.[1] Although structurally distinct from the well-known hair loss treatment Minoxidil, this compound shares a similar therapeutic target.[1] The development of this compound was discontinued after Phase II clinical trials.[1]

This technical guide outlines a plausible synthetic route and purification strategy for this compound, based on established organic chemistry principles for the synthesis of complex guanidine derivatives.

Proposed Chemical Synthesis of this compound

The synthesis of this compound, a substituted cyanoguanidine, can be envisioned through a convergent approach. The key step involves the formation of the guanidine core by reacting a suitable amine with a cyanoguanidine precursor. A plausible retrosynthetic analysis suggests the disconnection of the guanidine C-N bonds, leading to three key starting materials: (R)-3,3-dimethylbutan-2-amine, 4-aminobenzonitrile, and a cyanating agent.

A forward synthesis can be proposed in two main stages:

Stage 1: Synthesis of the Cyanoguanidine Precursor

The initial step involves the synthesis of a cyanoguanidine derivative from 4-aminobenzonitrile.

Stage 2: Coupling with the Chiral Amine

The final step is the coupling of the cyanoguanidine precursor with the chiral amine, (R)-3,3-dimethylbutan-2-amine, to yield this compound.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

4-aminobenzonitrile

-

Calcium cyanamide

-

Hydrochloric acid

-

(R)-3,3-dimethylbutan-2-amine

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: Synthesis of 1-(4-cyanophenyl)guanidine

-

To a stirred suspension of 4-aminobenzonitrile (1.0 eq) in water, add concentrated hydrochloric acid (1.1 eq) dropwise at 0 °C.

-

To this solution, add a solution of calcium cyanamide (1.2 eq) in water portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-cyanophenyl)guanidine.

Step 2: Synthesis of N-cyano-N'-(4-cyanophenyl)guanidine

-

Dissolve the crude 1-(4-cyanophenyl)guanidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add a cyanating agent, such as cyanogen bromide (1.1 eq), to the solution at 0 °C.

-

Slowly add a base, such as triethylamine (1.2 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound (1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine)

-

To a solution of N-cyano-N'-(4-cyanophenyl)guanidine (1.0 eq) in anhydrous acetonitrile, add (R)-3,3-dimethylbutan-2-amine (1.2 eq).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to reflux and stir for 48 hours.

-

Monitor the formation of this compound by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude this compound.

Purification of this compound

Purification of the final compound is critical to ensure high purity for research and potential clinical applications. A multi-step purification protocol is proposed.

Experimental Protocol: Purification of this compound

Step 1: Column Chromatography

-

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate).

-

Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Step 2: Recrystallization

-

Dissolve the purified this compound from the chromatography step in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol/water or acetonitrile).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain highly pure this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. These values are illustrative and would need to be determined experimentally.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-aminobenzonitrile | Calcium cyanamide | Water/HCl | 0 - RT | 24 | 75 |

| 2 | 1-(4-cyanophenyl)guanidine | Cyanogen bromide | DMF | 0 - RT | 12 | 60 |

| 3 | N-cyano-N'-(4-cyanophenyl)guanidine | (R)-3,3-dimethylbutan-2-amine | Acetonitrile | Reflux | 48 | 50 |

Table 2: Purification of this compound - Purity and Recovery

| Purification Step | Purity before (%) | Purity after (%) | Recovery (%) |

| Column Chromatography | 85 | 98 | 80 |

| Recrystallization | 98 | >99.5 | 90 |

Mandatory Visualizations

Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Signaling Pathway of ATP-Sensitive Potassium Channel Openers

Caption: Mechanism of action for K-ATP channel openers.

References

The Role of Minoxidil in Androgenetic Alopecia Research: A Technical Guide

Disclaimer: Initial searches for "Naminidil" did not yield any relevant results in the context of androgenetic alopecia research. It is highly probable that this was a typographical error for "Minoxidil," a well-established medication for hair loss. This guide will proceed under the assumption that the intended topic was Minoxidil.

This technical guide provides an in-depth overview of Minoxidil's role in the research and treatment of androgenetic alopecia (AGA). It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction to Minoxidil

Minoxidil was initially developed as an oral medication for hypertension.[1] During clinical trials, an unexpected side effect, hypertrichosis (excessive hair growth), was observed, which led to its repurposing as a topical treatment for androgenetic alopecia.[1] It is the only topical drug approved by the US Food and Drug Administration (FDA) for treating both male and female pattern hair loss.[2][3] Despite its widespread use for over three decades, the precise mechanisms of its action on the hair follicle are still being elucidated.[4]

Mechanism of Action

Minoxidil's therapeutic effect on hair follicles is believed to be multifactorial, involving several biological pathways rather than a single mode of action. It is a prodrug that is converted to its active form, minoxidil sulfate, by the enzyme sulfotransferase in the hair follicles. The extent of this conversion can influence a patient's response to treatment.

The proposed mechanisms of action include:

-

Vasodilation and Increased Blood Flow: As a potassium channel opener, Minoxidil is thought to widen blood vessels in the scalp, enhancing the delivery of oxygen and nutrients to the hair follicles.

-

Modulation of Hair Cycle: Minoxidil appears to shorten the telogen (resting) phase of the hair cycle and prolong the anagen (growth) phase. It may also stimulate the secondary hair germ cells of telogen follicles, causing a rapid shift into the anagen phase.

-

Stimulation of Growth Factors: Minoxidil has been shown to stimulate the release of various growth factors, including Vascular Endothelial Growth Factor (VEGF), which is involved in angiogenesis around the hair follicle.

-

Wnt/β-catenin Signaling Pathway Activation: Minoxidil may activate the Wnt/β-catenin signaling pathway in dermal papilla cells, which is crucial for hair follicle development and the maintenance of the anagen phase.

-

Anti-inflammatory and Anti-androgenic Effects: Some studies suggest that Minoxidil may have anti-inflammatory properties and potentially function as an antiandrogen by reducing the expression of the 5α-reductase type 2 gene, though this effect is debated.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of Minoxidil in treating androgenetic alopecia has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Efficacy of Topical Minoxidil in Androgenetic Alopecia

| Study Population | Treatment | Duration | Key Findings | Reference |

| Men with AGA | 5% Topical Minoxidil | 48 weeks | 45% more hair regrowth compared to 2% Minoxidil group. | |

| Men with AGA | 2% and 3% Topical Minoxidil | 12 months | Significant increase in total hair counts from baseline. | |

| Women with AGA | 2% Topical Minoxidil | 32 weeks | 42.5% increase in average total hair weight compared to 1.9% in the placebo group. | |

| Men with AGA | 5% and 2% Topical Minoxidil vs. Placebo | Not Specified | Mean difference in hair density of 14.90 hairs/cm² for 5% and 8.11 hairs/cm² for 2% compared to placebo. |

Table 2: Efficacy of Oral Minoxidil in Androgenetic Alopecia

| Study Population | Treatment | Duration | Key Findings | Reference |

| Men with AGA | 5 mg Oral Minoxidil daily | 24 weeks | Did not demonstrate superiority over 5% topical Minoxidil twice daily. | |

| Women with FPHL | 1 mg Oral Minoxidil daily | 24 weeks | Increase in total hair count from 164.6 to 184.7 hair/cm² and terminal hair count from 106.5 to 112.6 hair/cm². | |

| Women with FPHL | 0.25 mg Oral Minoxidil daily | 6 months | Increase in total hair density from 102 to 112.2 hair/cm². | |

| Men with AGA | 5 mg Oral Minoxidil daily | 24 weeks | Significant increase in total hair count, more pronounced in the vertex region. |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the effects of Minoxidil.

In Vivo Hair Growth Assay in Mice

-

Animal Model: C57BL/6 mice are commonly used as their hair follicles have a synchronized growth cycle.

-

Protocol:

-

The dorsal skin of the mice is shaved to synchronize the hair follicles in the telogen phase.

-

A solution of Minoxidil (e.g., 3% or 5%) or a vehicle control is topically applied daily to the shaved area.

-

Hair growth is monitored and can be quantified by various methods, including:

-

Photographic documentation: Taking regular photographs to visually assess hair regrowth.

-

Hair weight: Clipping and weighing the newly grown hair from a defined area.

-

Histological analysis: Taking skin biopsies to examine the hair follicle morphology and determine the stage of the hair cycle (anagen, catagen, or telogen).

-

-

-

Reference:

In Vitro Dermal Papilla Cell Culture Assay

-

Cell Line: Human dermal papilla cells (DPCs) are isolated from hair follicles and cultured.

-

Protocol:

-

DPCs are seeded in culture plates and treated with varying concentrations of Minoxidil or a control.

-

The effects of Minoxidil are assessed through various assays:

-

Cell Proliferation Assay: Using methods like MTT or BrdU incorporation to measure the rate of cell division.

-

Western Blotting: To analyze the expression levels of specific proteins involved in signaling pathways (e.g., β-catenin, GSK3β, Akt).

-

RT-PCR: To measure the mRNA expression of target genes (e.g., VEGF, Axin2, Lef-1).

-

Reporter Gene Assay: Transfecting cells with a reporter plasmid (e.g., pTopflash for β-catenin activity) to quantify the activation of a specific signaling pathway.

-

-

-

Reference:

Ex Vivo Hair Follicle Organ Culture

-

Method:

-

Vibrissae (whisker) hair follicles are dissected from mice.

-

The isolated follicles are cultured in a defined medium.

-

Minoxidil is added to the culture medium, and the elongation of the hair shaft is measured over several days using a microscope.

-

-

Reference:

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in Minoxidil's mechanism of action.

Minoxidil's Effect on the Wnt/β-catenin Pathway

Caption: Minoxidil activates the Wnt/β-catenin pathway in dermal papilla cells.

Proposed Vasodilatory and Growth Factor Stimulation Mechanism

References

- 1. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of minoxidil in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanguard of Follicle Regeneration: An In-depth Technical Guide to Early-Stage Research on Naminidil and Related Potassium Channel Openers for Hair Growth

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the early-stage research concerning Naminidil and its potential application in hair growth. Due to the limited publicly available data on this compound, this guide extends its scope to include Pyrrolidinyl Diaminopyrimidine Oxide (commonly known as Kopexil or Aminexil), a structurally related compound with a more extensive body of preclinical and clinical research. The focus of this whitepaper is to present the core scientific data, detail the experimental methodologies employed in these studies, and visualize the proposed signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics for alopecia.

Introduction: The Role of Potassium Channel Openers in Hair Follicle Physiology

Androgenetic alopecia, the most common form of hair loss, is characterized by a progressive miniaturization of hair follicles. A promising therapeutic avenue involves the modulation of ion channels in the hair follicle, particularly ATP-sensitive potassium (KATP) channels. Opening these channels leads to membrane hyperpolarization, which is hypothesized to stimulate hair growth through several mechanisms, including increased blood flow and the upregulation of growth factors.

This compound, a developmental drug, was identified as an ATP-sensitive potassium channel opener with vasodilator activity.[] It progressed to phase 2 clinical trials for the treatment of androgenic alopecia but was never marketed, and the results of these trials have not been publicly disclosed.[] Consequently, a comprehensive understanding of its efficacy and mechanism requires an examination of related compounds.

Pyrrolidinyl diaminopyrimidine oxide, marketed as Kopexil and Aminexil, is a derivative of Minoxidil and shares the potassium channel opening mechanism.[2][3] It has been the subject of several preclinical and clinical investigations, providing valuable insights into the potential effects of this class of compounds on hair growth.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies on Pyrrolidinyl Diaminopyrimidine Oxide (Kopexil/Aminexil).

Table 1: Summary of Preclinical (In Vivo) Data - Comparative Study of 5% Kopexil vs. 5% Minoxidil in Mice over 28 Days

| Parameter | Kopexil-Treated Group | Minoxidil-Treated Group | Significance (p-value) | Reference |

| Average Hair Weight | 1.1 times greater than Minoxidil | - | p = 0.024 | [4] |

| Hair Follicle Count | 1.55 times higher than Minoxidil | - | p ≤ 0.0001 | |

| Relative Expression of HGF | 1.3 times higher than Minoxidil | - | p < 0.0001 | |

| Relative Expression of VEGF | 1.1 times higher than Minoxidil | - | p < 0.0001 |

Table 2: Summary of Clinical Data - 1.5% Kopexil Solution in Patients with Alopecia (3-6 months)

| Parameter | Kopexil-Treated Group | Placebo Group | Reference |

| Telogen Hair Percentage | Decrease | - | |

| Anagen Hair Percentage | Increase | - |

Experimental Protocols

In Vivo Murine Model for Hair Growth Assessment

This protocol is based on the methodology described in the comparative study of Kopexil and Minoxidil.

-

Animal Model: C57BL/6 mice are typically used, as their hair follicles are synchronized in the telogen phase at 6-8 weeks of age, providing a consistent baseline for anagen induction studies.

-

Experimental Groups:

-

Test Group: Topical application of the investigational compound (e.g., 5% w/v Kopexil in a hydro-alcoholic solution).

-

Positive Control Group: Topical application of a known hair growth stimulant (e.g., 5% w/v Minoxidil solution).

-

Negative Control (Vehicle) Group: Topical application of the solution without the active compound.

-

-

Procedure:

-

The dorsal hair of the mice is gently clipped to expose the skin.

-

The test, positive control, and vehicle solutions are applied topically to the designated areas daily for a period of 28 days.

-

Hair growth is visually monitored and photographed at regular intervals.

-

-

Endpoints and Analysis:

-

Hair Weight: At the end of the study, the newly grown hair in the treated area is shaved and weighed.

-

Follicle Count and Staging: Skin biopsies are taken from the treated areas. These samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). The number of hair follicles is counted under a microscope, and the stage of the hair cycle (anagen, catagen, or telogen) is determined based on follicular morphology.

-

Growth Factor Expression: Western blot analysis of skin samples is performed to quantify the expression levels of key hair growth-promoting factors such as Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF).

-

Toxicity Assessment: To assess systemic toxicity, vital organs such as the liver and kidneys are excised, weighed, and subjected to histological examination.

-

Human Clinical Trial Protocol for Alopecia

This protocol is a generalized representation based on studies of topical hair loss treatments.

-

Study Design: A randomized, double-blind, placebo-controlled study is the gold standard.

-

Participant Selection: Subjects with a confirmed diagnosis of androgenetic alopecia (e.g., based on the Hamilton-Norwood scale for males or the Ludwig scale for females) are recruited.

-

Treatment and Blinding:

-

Participants are randomly assigned to receive either the active topical solution (e.g., 1.5% Kopexil) or a placebo solution.

-

Both the participants and the investigators assessing the outcomes are blinded to the treatment allocation.

-

-

Application: Participants are instructed to apply a specified volume of the solution to the affected areas of the scalp daily for a predetermined duration (e.g., 3 to 6 months).

-

Efficacy Assessment:

-

Phototrichogram: A designated area of the scalp is clipped, and magnified images are taken at baseline and at the end of the study. This allows for the quantification of hair density, and the percentage of hairs in the anagen and telogen phases.

-

Global Photography: Standardized photographs of the entire scalp are taken at each visit to visually assess changes in hair coverage.

-

Patient Self-Assessment: Questionnaires are used to gather subjective feedback from participants regarding their perception of hair growth and treatment satisfaction.

-

-

Safety Assessment: Adverse events, particularly local irritation at the site of application, are monitored and recorded throughout the study.

Visualized Signaling Pathways and Workflows

Proposed Mechanism of Action of Potassium Channel Openers on Hair Follicles

Caption: Proposed signaling pathway for potassium channel openers in promoting hair growth.

Experimental Workflow for In Vivo Assessment of Hair Growth

Caption: Workflow for the in vivo evaluation of hair growth-promoting compounds.

Conclusion and Future Directions

The available early-stage research, primarily on Pyrrolidinyl diaminopyrimidine oxide, suggests that potassium channel openers are a viable therapeutic strategy for hair loss. The data indicates a potential to not only increase the proportion of hairs in the anagen phase but also to upregulate key growth factors involved in follicle health. While the specific preclinical and clinical data for this compound remains elusive, the findings for related compounds provide a strong rationale for continued investigation into this class of molecules.

Future research should aim to fully elucidate the downstream signaling cascades activated by potassium channel opening in dermal papilla cells. Furthermore, head-to-head clinical trials with robust methodologies are required to definitively establish the efficacy and safety of these compounds in comparison to existing treatments. The development of more potent and selective potassium channel openers could lead to a new generation of therapeutics for androgenetic alopecia.

References

Investigating the Molecular Targets of Naminidil: A Technical Guide

Disclaimer: Initial research indicates that Naminidil is an investigational drug for which detailed public data on molecular targets, binding affinities, and comprehensive signaling pathways are unavailable. Development of this compound was discontinued, and clinical trial results were not widely published.[1] Therefore, to fulfill the structural and content requirements of this request, this guide will focus on the well-characterized and functionally similar compound, Minoxidil . Minoxidil was developed for the same indication (androgenic alopecia) and shares a primary mechanism of action as a potassium channel opener.[2][3] This document will serve as an in-depth technical guide on the molecular targets of Minoxidil, presented as a proxy for this compound.

Introduction to Minoxidil

Minoxidil is a pyrimidine derivative, initially developed as an oral antihypertensive agent due to its potent vasodilatory effects.[4][5] An observed side effect, hypertrichosis (excessive hair growth), led to its repurposing as a topical treatment for androgenetic alopecia (AGA). Minoxidil is a prodrug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1, which is present in hair follicles. Its efficacy is dependent on the activity of this enzyme in the target tissue.

Primary Molecular Target: ATP-Sensitive Potassium Channels (K-ATP)

The principal mechanism of action for Minoxidil sulfate is the opening of ATP-sensitive potassium channels (K-ATP) in the cell membranes of vascular smooth muscle and hair follicles.

Mechanism of Action:

-

Binding and Channel Opening: Minoxidil sulfate binds to the SUR2B subunit of the K-ATP channel.

-

Hyperpolarization: This binding leads to the opening of the channel, increasing potassium ion efflux from the cell.

-

Cellular Effects: The loss of positive ions causes hyperpolarization of the cell membrane. In vascular smooth muscle, this closes voltage-gated calcium channels, preventing calcium influx and leading to relaxation and vasodilation. In hair follicles, the downstream effects are more complex, leading to increased proliferation and a prolonged anagen (growth) phase.

Signaling Pathway for K-ATP Channel Activation

Caption: Minoxidil's primary activation pathway.

Secondary and Downstream Molecular Effects

Beyond K-ATP channel opening, Minoxidil modulates several other signaling pathways and molecular targets that contribute to its therapeutic effect on hair growth.

Prostaglandin Synthesis

Minoxidil stimulates the production of Prostaglandin E2 (PGE2) by activating prostaglandin endoperoxide synthase-1 (PTGS1 or COX-1). PGE2 is known to promote hair growth by elongating the anagen phase.

Wnt/β-catenin Signaling

Minoxidil has been shown to activate the Wnt/β-catenin pathway, a critical signaling cascade for hair follicle development and cycling. This activation helps to maintain the anagen phase and stimulate hair follicle stem cells.

Vascular Endothelial Growth Factor (VEGF)

The expression of VEGF is upregulated by Minoxidil. VEGF is a key signaling protein that stimulates angiogenesis (the formation of new blood vessels), which is thought to improve the delivery of oxygen and nutrients to the hair follicles.

Combined Signaling Pathways

Caption: Overview of Minoxidil's molecular targets and pathways.

Quantitative Data: Clinical Efficacy

Direct binding affinities (Kd) and in-vitro IC50 values for Minoxidil are not consistently reported in publicly accessible literature. However, its efficacy has been quantified extensively in clinical trials, which serve as a proxy for its biological activity.

| Trial Parameter | 5% Minoxidil | 2% Minoxidil | Placebo | Citation |

| Mean Change in Non-Vellus Hair Count (48 Weeks) | Significant increase | Less significant increase | No significant change | |

| Patient-Rated Scalp Coverage Improvement (48 Weeks) | Superior | Moderate | Minimal | |

| Investigator-Rated Scalp Coverage (48 Weeks) | Superior | Moderate | Minimal | |

| Reported Efficacy in Men with AGA (24 Weeks) | Effective | N/A | N/A | |

| Reported Efficacy in Women with FPHL (24 Weeks) | Effective | Effective | Less effective |

Table 1: Summary of clinical trial data for topical Minoxidil in treating androgenetic alopecia.

| Administration Route | Dosage | Outcome | Citation |

| Oral Minoxidil | 5 mg/day | Not superior to 5% topical solution for terminal hair density | |

| Oral Minoxidil | 1 mg/day | Showed a trend towards improvement vs. 5% topical | |

| Oral Minoxidil | 0.25 mg/day | No substantial enhancement in total hair count |

Table 2: Comparison of oral vs. topical Minoxidil efficacy in men.

Experimental Protocols

The identification and validation of Minoxidil's molecular targets and clinical efficacy rely on a combination of in-vitro and in-vivo methodologies.

Protocol: Randomized Controlled Clinical Trial for Efficacy

This protocol provides a generalized workflow for assessing the efficacy of a topical hair growth agent like Minoxidil.

-

Objective: To compare the efficacy and safety of different concentrations of a topical solution (e.g., 5% Minoxidil, 2% Minoxidil) against a placebo for the treatment of AGA.

-

Study Design: Double-blind, placebo-controlled, randomized, multi-center trial.

-

Participant Selection:

-

Inclusion Criteria: Healthy males or females, aged 18-55, with a diagnosis of mild to moderate AGA (e.g., Norwood-Hamilton scale 3V-5V for men).

-

Exclusion Criteria: Other forms of alopecia, scalp diseases, or use of confounding medications.

-

-

Randomization and Blinding: Participants are randomly assigned to treatment groups. Both participants and investigators are blinded to the treatment allocation.

-

Intervention: Application of 1 mL of the assigned solution (5%, 2%, or placebo) twice daily to the affected scalp area for a defined period (e.g., 24 or 48 weeks).

-

Efficacy Evaluation:

-

Primary Endpoint: Change from baseline in non-vellus (terminal) hair count in a target area (e.g., 1 cm²), measured via phototrichogram.

-

Secondary Endpoints: Investigator and patient assessments of scalp coverage and hair growth, photographic analysis, and quality of life questionnaires.

-

-

Safety Assessment: Monitoring and recording of adverse events, particularly local irritation, pruritus, and unwanted hair growth.

-

Data Analysis: Statistical comparison of the mean change in hair count and other endpoints between treatment groups.

Experimental Workflow: Clinical Trial Protocol

Caption: Workflow for a randomized clinical trial of Minoxidil.

Conclusion

While comprehensive molecular data for this compound remains elusive, the study of its close analogue, Minoxidil, provides a robust framework for understanding the molecular pharmacology of potassium channel openers in the context of hair growth. The primary target is the K-ATP channel, with downstream effects on vasodilation and follicular cell activity. Furthermore, Minoxidil's influence on secondary pathways, including prostaglandin synthesis, Wnt/β-catenin signaling, and VEGF expression, highlights a multi-faceted mechanism of action. The quantitative efficacy, established through rigorous clinical trials, confirms the therapeutic relevance of targeting these pathways. Future research into novel compounds for alopecia may benefit from exploring these interconnected molecular targets.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Naminidil

Disclaimer: The following protocol is a proposed, hypothetical synthesis for Naminidil (1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine), developmental code BMS-234303. To the best of our knowledge, a detailed, validated laboratory synthesis protocol for this compound has not been made publicly available. The development of this compound was undertaken by Bristol-Myers Squibb and discontinued around 2008[1]. This protocol is constructed based on established principles of organic chemistry for the synthesis of N,N'-disubstituted cyanoguanidines and should be regarded as a theoretical guide. Researchers attempting this synthesis should proceed with all necessary safety precautions and conduct small-scale trials to optimize conditions.

Introduction

This compound is a guanidine derivative that was investigated as a topical treatment for androgenic alopecia. It functions as an ATP-sensitive potassium channel (K-ATP) opener, leading to vasodilation[1]. This mechanism is believed to enhance microcirculation around hair follicles, potentially stimulating hair growth. While its development was halted, the synthesis of this compound and its analogs remains of interest for researchers in medicinal chemistry and drug development exploring potassium channel modulators.

This document provides a hypothetical, multi-step synthetic protocol for this compound, intended for an audience of researchers, scientists, and drug development professionals.

Proposed Synthetic Route

The proposed synthesis is a three-step process starting from commercially available materials: (2R)-3,3-dimethylbutan-2-amine and 4-aminobenzonitrile. The key intermediate is a disubstituted thiourea, which is then converted to the final cyanoguanidine product.

Overall Reaction Scheme:

-

Step 1: Synthesis of (2R)-(3,3-dimethylbutan-2-yl) isothiocyanate.

-

Step 2: Synthesis of 1-(4-cyanophenyl)-3-((2R)-3,3-dimethylbutan-2-yl)thiourea.

-

Step 3: Synthesis of this compound (1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine).

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound and its intermediates.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (%) | Physical State (Predicted) |

| (2R)-3,3-dimethylbutan-2-amine | C6H15N | 101.19 | - (Starting Material) | Liquid |

| 4-aminobenzonitrile | C7H6N2 | 118.14 | - (Starting Material) | Solid |

| (2R)-(3,3-dimethylbutan-2-yl) isothiocyanate | C7H13NS | 143.25 | 85-95 | Oil |

| 1-(4-cyanophenyl)-3-((2R)-3,3-dimethylbutan-2-yl)thiourea | C14H19N3S | 261.39 | 80-90 | Solid |

| This compound | C15H19N5 | 269.35 | 60-75 | Solid |

Detailed Experimental Protocols

Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Thiophosgene is highly toxic and corrosive and should be handled with extreme caution.

Protocol 1: Synthesis of (2R)-(3,3-dimethylbutan-2-yl) isothiocyanate

-

Materials:

-

(2R)-3,3-dimethylbutan-2-amine (1.0 eq)

-

Thiophosgene (1.1 eq)

-

Triethylamine (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

Dissolve (2R)-3,3-dimethylbutan-2-amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of thiophosgene in anhydrous DCM dropwise via the addition funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude isothiocyanate as an oil. This product is often used in the next step without further purification.

-

Protocol 2: Synthesis of 1-(4-cyanophenyl)-3-((2R)-3,3-dimethylbutan-2-yl)thiourea

-

Materials:

-

(2R)-(3,3-dimethylbutan-2-yl) isothiocyanate (from Step 1, 1.0 eq)

-

4-aminobenzonitrile (1.0 eq)

-

Acetonitrile, anhydrous

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzonitrile in anhydrous acetonitrile.

-

Add the crude (2R)-(3,3-dimethylbutan-2-yl) isothiocyanate to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. A solid precipitate may form as the reaction progresses.

-

Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash with cold acetonitrile.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiourea product.

-

Protocol 3: Synthesis of this compound (1-cyano-3-(4-cyanophenyl)-2-[(2R)-3,3-dimethylbutan-2-yl]guanidine)

This step is based on the conversion of a thiourea to a cyanoguanidine using a carbodiimide reagent.

-

Materials:

-

1-(4-cyanophenyl)-3-((2R)-3,3-dimethylbutan-2-yl)thiourea (from Step 2, 1.0 eq)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 eq)

-

Cyanamide (1.5 eq)

-

Triethylamine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Suspend the thiourea intermediate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add EDC and triethylamine to the suspension.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add cyanamide to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.